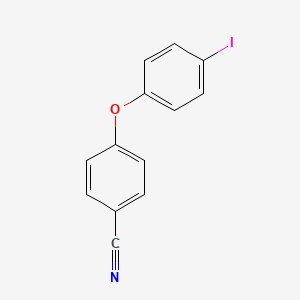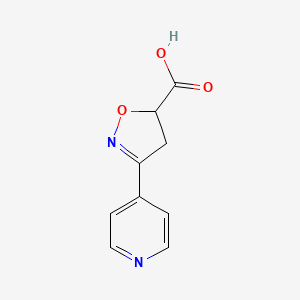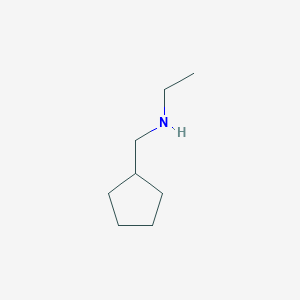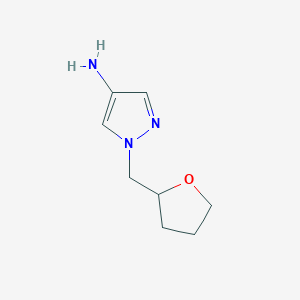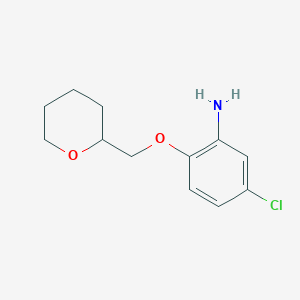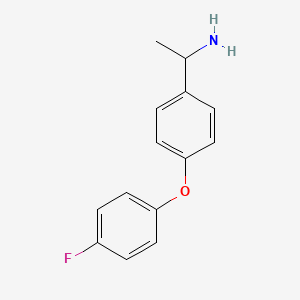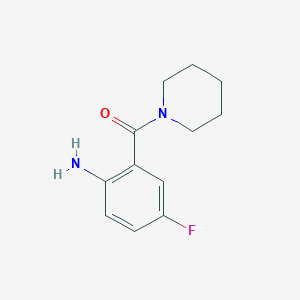![molecular formula C15H20N4O B1386093 1-{[3-(4-Méthylphényl)-1,2,4-oxadiazol-5-yl]méthyl}-1,4-diazépane CAS No. 1094668-16-2](/img/structure/B1386093.png)
1-{[3-(4-Méthylphényl)-1,2,4-oxadiazol-5-yl]méthyl}-1,4-diazépane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a complex organic compound featuring a diazepane ring fused with an oxadiazole moiety and a methylphenyl group
Applications De Recherche Scientifique
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Méthodes De Préparation
The synthesis of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The diazepane ring is then introduced through a series of nucleophilic substitution reactions, often involving halogenated intermediates .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, higher-yielding reagents, and improved purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates react with nucleophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The diazepane ring may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects .
Comparaison Avec Des Composés Similaires
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane can be compared with other oxadiazole and diazepane derivatives:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Diazepane Derivatives: Compounds with similar diazepane rings but different substituents may exhibit different pharmacological activities and chemical reactivity.
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-14(20-18-15)11-19-9-2-7-16-8-10-19/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFNBVMQUZXECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
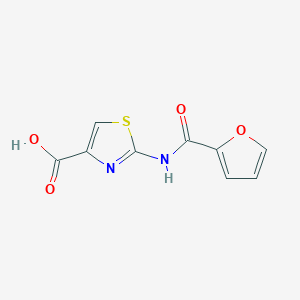
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)
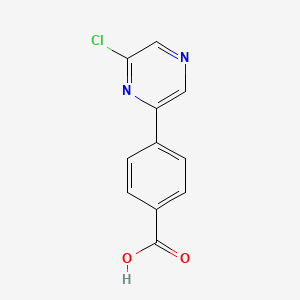
![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
